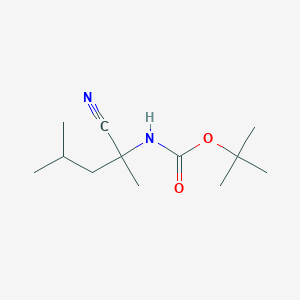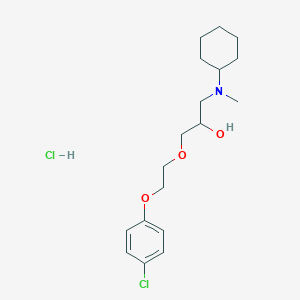![molecular formula C15H15N B2488712 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine CAS No. 4513-01-3](/img/structure/B2488712.png)
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine is a tricyclic amine with a seven-membered ring structure. This compound is part of the dibenzazepine family, which is known for its applications in the pharmaceutical industry, particularly in the synthesis of anticonvulsant drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of iminodibenzyl with methylating agents, followed by cyclization to form the desired tricyclic structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to ensure product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties .
Aplicaciones Científicas De Investigación
5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: It serves as a precursor in the synthesis of anticonvulsant drugs and other pharmaceuticals.
Industry: The compound is used in the production of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with various molecular targets. In the context of its use in pharmaceuticals, it acts by modulating the activity of certain neurotransmitter receptors, thereby stabilizing neuronal membranes and preventing excessive neuronal firing . The compound’s structure allows it to fit into specific binding sites on these receptors, influencing their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzazepine: The parent compound of 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine, known for its use in the synthesis of various pharmaceuticals.
Carbamazepine: A well-known anticonvulsant drug derived from dibenzazepine.
Oxcarbazepine: Another anticonvulsant with a similar structure but different pharmacological properties.
Uniqueness
This compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This substitution can lead to differences in how the compound interacts with molecular targets compared to its unsubstituted counterparts .
Propiedades
IUPAC Name |
11-methyl-5,6-dihydrobenzo[b][1]benzazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-16-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFLGMBTHXJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-methylacetamide](/img/structure/B2488629.png)

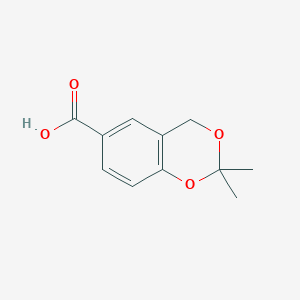
![2-amino-N-ethyl-4-methyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B2488633.png)
![N-(2,5-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2488634.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide](/img/structure/B2488635.png)
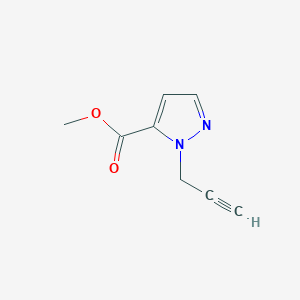

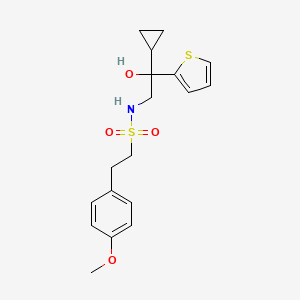
![1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine](/img/structure/B2488641.png)

![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/new.no-structure.jpg)
